molecular formula C8H7BrN2 B1281146 5-Bromo-2-methyl-2H-indazole CAS No. 465529-56-0

5-Bromo-2-methyl-2H-indazole

Cat. No. B1281146
M. Wt: 211.06 g/mol
InChI Key: QFZOHVHNTZTZMJ-UHFFFAOYSA-N
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Patent
US07932274B2

Procedure details

Add at room temperature under nitrogen, trimethyloxonium tetrafluoroborate (229.34; g, 1.52; mol) portion wise to a mixture of 5-bromo-1H-indazole (199.6; g, 1.01 mol) in ethyl acetate (3.04; L, 31.06; mol), stir 2.5; h and filter to give a white solid. Wash the recovered solid twice with ethyl acetate (500; mL) and then add it portion wise to a cooled aqueous solution of 2; M sodium hydroxide (3.80; L, 7.60; mol) in an ice bath. Stir the mixture for 1; h, sonicate for 15; min., filter and wash the recovered solid twice with water (200; mL). Dry the solid overnight under vacuum, slurry in dichloromethane (1; L) and filter. Concentrate the filtrate and purify by silica gel chromatography eluting with dichloromethane to give the title compound as a yellow solid (149.77; g, 70%). MS (m/z): 211, 213; (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH3:6][O+](C)C.[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][N:15]=[CH:14]2>C(OCC)(=O)C>[Br:10][C:11]1[CH:19]=[CH:18][C:17]2[C:13](=[CH:14][N:15]([CH3:6])[N:16]=2)[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
1.01 mol
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stir 2.5
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add at room temperature under nitrogen
FILTRATION
Type
FILTRATION
Details
h and filter
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
Wash the recovered solid twice with ethyl acetate (500; mL)
ADDITION
Type
ADDITION
Details
add it portion wise to a cooled aqueous solution of 2
STIRRING
Type
STIRRING
Details
Stir the mixture for 1
CUSTOM
Type
CUSTOM
Details
h, sonicate for 15
FILTRATION
Type
FILTRATION
Details
, filter
WASH
Type
WASH
Details
wash the recovered solid twice with water (200; mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the solid overnight under vacuum, slurry in dichloromethane (1; L)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=CN(N=C2C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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